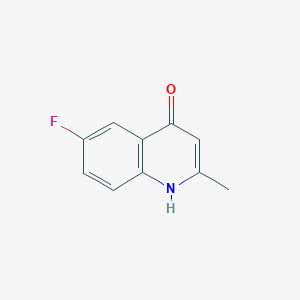

6-Fluoro-2-methylquinolin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXCHVFCJZJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166590 | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-68-2 | |

| Record name | 6-Fluoro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 2 Methylquinolin 4 Ol and Its Derivatives

Established Synthetic Pathways to 6-Fluoro-2-methylquinolin-4-ol

Traditional synthetic routes to this compound primarily rely on well-established cyclization reactions to form the bicyclic quinoline (B57606) core, followed by or preceded by functional group manipulations to install the required substituents.

Cyclization Reactions in Quinoline Core Formation

The construction of the quinoline nucleus is most commonly achieved through thermal cyclization reactions. A prevalent method is the Conrad-Limpach synthesis, which involves the condensation of a fluorinated aniline (B41778) with a β-ketoester, followed by a high-temperature cyclization of the intermediate enamine.

For instance, the synthesis of 6-substituted-2-methylquinolin-4-ols can be accomplished by the portionwise addition of an appropriate anilide precursor to a high-boiling solvent like diphenyl ether at elevated temperatures (typically around 250 °C). nih.gov The mixture is heated for a short period to induce intramolecular cyclization, followed by cooling and precipitation of the quinolin-4-ol product. nih.gov This general approach is highly effective for preparing quinolones, which are the tautomeric forms of hydroxyquinolines. ossila.com The cyclization is considered a type of intramolecular electrophilic substitution. mdpi.com

Table 1: Examples of Cyclization Reactions for Quinolin-4-ol Synthesis

| Reaction Type | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Conrad-Limpach | 4-Fluoroaniline, Ethyl acetoacetate | High Temperature (e.g., 250 °C) in Diphenyl ether | This compound | nih.gov |

| Intramolecular Friedel-Crafts Type | Substituted anilide | Heat (145–148 °C) in Diphenyl ether | Fluorinated 4-hydroxyquinoline | mdpi.com |

Functional Group Interconversions on the Quinoline Nucleus

Functional group interconversion (FGI) provides an alternative route to desired quinoline derivatives by modifying a pre-synthesized quinoline core. This allows for the introduction of specific substituents after the main ring structure has been formed. For example, a 4-chloro-6-fluoro-2-methylquinoline (B103436) can serve as a versatile intermediate. The chloro group at the 4-position can be readily displaced by a hydroxyl group via nucleophilic substitution to yield the target this compound. Furthermore, the methyl group at the 2-position can be functionalized; for instance, it can be oxidized and then chlorinated to produce a 2-(chloromethyl) derivative, which can be further modified. nih.gov

Advanced Synthetic Strategies for Fluorinated Quinolines

Modern synthetic chemistry offers more sophisticated and efficient strategies for the synthesis of fluorinated quinolines, often employing catalysis and multicomponent reactions to improve yields, reduce step counts, and enhance molecular diversity.

Catalytic Approaches

Transition-metal catalysis has become a cornerstone for the synthesis of complex heterocyclic compounds, including quinolines. Various metals have been shown to effectively catalyze the C-H activation and annulation reactions required for quinoline ring formation.

Iridium Catalysis : Iridium catalysts have been successfully used for the synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. This method is noted for its broad functional group tolerance and high efficiency. organic-chemistry.org

Copper/Gold Co-catalysis : Gold-catalyzed synthesis of quinoline derivatives has been achieved through [4+2] annulation reactions between terminal arylynes and nitrones. mdpi.com Copper-mediated C-H bond activation is another strategy employed for quinoline synthesis. mdpi.com

Other Metals (Rhodium, Cobalt, Palladium) : Catalytic systems based on rhodium, cobalt, and palladium have also been developed for quinoline synthesis through various mechanisms, including C-H activation, oxidative cyclization, and annulation reactions. organic-chemistry.orgmdpi.com

Table 2: Overview of Catalytic Approaches to Quinoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Iridium (Ir) | Annulation of 2-aminobenzyl alcohols and α,β-unsaturated ketones | Environmentally benign, high efficiency, gram-scale capability | organic-chemistry.org |

| Gold (Au) | [4+2] Annulation of terminal arylynes and nitrones | Modern strategy for quinoline derivatives | mdpi.com |

| Cobalt (Co) | C-H bond activation / Cyclization | Broad functional group tolerance, high yields | mdpi.com |

| Palladium (Pd) | Oxidative cyclization / Annulation | Redox-neutral conditions, high yield | mdpi.com |

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages in terms of atom economy and procedural simplicity. A one-pot, three-component cyclocondensation reaction can be used to generate complex quinoline derivatives. royalsocietypublishing.org For example, a three-component reaction has been developed for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a classic two-component reaction that can be adapted into MCRs and improved with various catalysts like trifluoroacetic acid or ionic liquids. researchgate.netmdpi.com

Derivatization from Precursors (e.g., 6-Amino-2-methylquinolin-4-ol)

The target compound can also be synthesized from a readily available precursor such as 6-Amino-2-methylquinolin-4-ol. The conversion of the amino group at the 6-position to a fluoro group is a key transformation. This is typically achieved through a diazotization reaction followed by a fluorination step, commonly known as the Balz-Schiemann reaction. In this process, the primary aromatic amine is treated with nitrous acid to form a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride (B91410) source (like fluoroboric acid, HBF₄) to introduce the fluorine atom onto the quinoline ring.

Synthesis of Structural Analogues and Hybrid Molecules Incorporating this compound Moieties

The core structure of this compound serves as a versatile building block, or pharmacophore, for the development of novel compounds. nbinno.comossila.com Its modification through the addition of various substituents or integration into more complex molecular frameworks allows for the fine-tuning of its chemical properties and biological activity. bohrium.com

The synthesis of substituted quinoline compounds is crucial for developing new therapeutic agents, with the introduction of a fluorine atom at the 6-position being a key strategy for enhancing antimicrobial activity. mdpi.com The this compound structure is a valuable intermediate that can be further modified to create a diverse library of derivatives. nbinno.com

One common approach involves reactions targeting the hydroxyl group or other positions on the quinoline ring. For instance, 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives are important precursors for fluoroquinolone antibiotics. mdpi.com A general synthetic pathway to such compounds can involve the cyclization of appropriately substituted aniline derivatives. A specific example is the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, which was achieved with a 78% yield from 3,4-difluorophenyl isothiocyanate. mdpi.com This process involves cyclization via intramolecular electrophilic substitution, heated in diphenyl ether. mdpi.com

The modification of the quinoline core allows for the exploration of structure-activity relationships (SAR), where different functional groups can influence the compound's lipophilicity, electronic properties, and binding affinities to biological targets. bohrium.com

Table 1: Examples of Synthetic Approaches for Substituted Quinolines

| Starting Material | Reagents | Product | Key Feature |

| 3,4-difluorophenyl isothiocyanate | Dimethyl malonate, potassium tert-butylate, 4-fluorobenzyl chloride, diphenyl ether | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate mdpi.com | Synthesis of a fluoroquinolone precursor with a sulfur-containing substituent at the 2-position. mdpi.com |

| Substituted quinoline-4-carbohydrazides | Carbon disulphide, potassium hydroxide, hydrazine (B178648) hydrate (B1144303) | 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing a 4-amino-1,2,4-triazole-3-thiol (B7722964) ring semanticscholar.org | Introduction of a triazole-thiol moiety at the C-4 position of the quinoline ring. semanticscholar.org |

The this compound scaffold is frequently integrated into larger, hybrid molecules to combine its properties with those of other pharmacologically active moieties. This strategy aims to create multifunctional compounds with potentially enhanced efficacy or novel mechanisms of action.

Schiff Bases: Schiff bases, characterized by the azomethine (–C=N–) group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (aldehyde or ketone). ekb.egnih.gov They are a significant class of ligands in coordination chemistry and are known for their diverse biological activities. neliti.com Quinoline-based Schiff bases can be prepared by reacting an amino-substituted quinoline with a suitable aldehyde or ketone. The synthesis is often carried out by refluxing the reactants in a solvent like ethanol (B145695). ekb.eg These hybrid molecules are explored for their potential as antibacterial, antifungal, and anticancer agents. neliti.com

Triazole-Quinoline Hybrids: The 1,2,4-triazole (B32235) ring is a common feature in many bioactive compounds. researchgate.net Hybrid molecules that fuse a quinoline core with a triazole moiety have attracted significant interest. One synthetic route involves converting substituted quinoline-4-carbohydrazides into intermediates that react with carbon disulphide and potassium hydroxide, followed by treatment with hydrazine hydrate to form the final 4-amino-1,2,4-triazole-3-thiol substituted quinoline. semanticscholar.org Another approach involves the reaction of fluorene-based alkynes with azidobenzenes to create 9H-fluorene-triazole hybrids, a method that could be adapted for quinoline precursors. explorationpub.com These hybrids are investigated for a wide range of therapeutic applications. semanticscholar.org

Oxetane-Quinoline Derivatives: Oxetanes are four-membered oxygen-containing heterocyclic rings that are incorporated into drug candidates to improve physicochemical properties. The synthesis of molecules containing both an oxetane (B1205548) and a quinoline ring represents an advanced area of medicinal chemistry. A key synthetic challenge is the creation of the strained oxetane ring and its linkage to the quinoline scaffold. One reported method for creating a related spirocyclic system involves the hydroxide-facilitated alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). nih.gov While not directly involving a quinoline, this strategy for forming a C-N bond between an aromatic amine and an oxetane precursor could be conceptually applied to the synthesis of oxetane-quinoline derivatives. nih.gov

Table 2: Synthesis of Hybrid Molecules Incorporating Quinoline Moieties

| Hybrid Type | General Synthetic Method | Key Reactants | Potential Application Area |

| Schiff Bases | Condensation reaction ekb.eg | Amino-substituted quinoline, Aldehyde/Ketone | Antimicrobial, Anticancer neliti.com |

| Triazole-Quinoline Hybrids | Multi-step synthesis from quinoline-4-carbohydrazides semanticscholar.org | Quinoline-4-carbohydrazide, CS₂, KOH, N₂H₄ | Antimicrobial, Antitubercular semanticscholar.org |

| Oxetane-Quinoline Derivatives | Alkylation of an amino-quinoline with an oxetane precursor nih.gov | Amino-substituted quinoline, 3,3-bis(bromomethyl)oxetane | Drug discovery (property modulation) |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on minimizing waste, reducing the use of hazardous substances, and conserving energy, are increasingly being applied to the synthesis of quinoline derivatives. bohrium.commdpi.com Traditional methods often require high temperatures, hazardous organic solvents, and long reaction times, which have significant environmental and economic drawbacks. mdpi.com

Modern, eco-friendly approaches to quinolin-4-one synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. bohrium.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields. A protocol for the microwave-assisted, solvent-free synthesis of quinolinyl-1,2,4-s-triazolo[4,3-a]quinoxalines has been reported. ijcea.org Another method uses bismuth chloride (BiCl₃) as a catalyst in ethanol under microwave irradiation to produce 4-hydroxy-2-quinolone analogues. nih.gov

Alternative Catalysts: Employing catalysts that are less toxic and more efficient. Green catalysts used in quinoline synthesis include p-toluenesulfonic acid (p-TSA), cerium nitrate, and ammonium (B1175870) acetate. bohrium.com

One-Pot Procedures: Designing syntheses where multiple reaction steps are carried out in the same vessel, which reduces solvent usage and waste from intermediate purification steps. bohrium.com

One notable green procedure for synthesizing quinolin-4-ones involves the decarboxylating cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C. mdpi.com This method is environmentally friendly as the only by-products are carbon dioxide and water, and it avoids the use of toxic transition metals. mdpi.com These sustainable strategies are pivotal for the future of organic and medicinal chemistry. ijpsjournal.commdpi.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 6-Fluoro-2-methylquinolin-4-ol, offering insights into the connectivity and environment of hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) is employed to identify the chemical environment of the hydrogen atoms in the molecule. For the tautomeric form, 6-Fluoro-2-methylquinolin-4(1H)-one, specific proton signals are observed that confirm its structure.

A study published in the Journal of Medicinal Chemistry provides the following ¹H NMR data for 6-Fluoro-2-methylquinolin-4(1H)-one, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz. acs.org

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 11.73 | singlet | - | NH |

| 7.68 | doublet of doublets | 9.3, 2.8 | H5 |

| 7.46–7.62 | multiplet | - | H7, H8 |

| 5.93 | singlet | - | H3 |

| 2.35 | singlet | - | CH₃ |

This interactive data table provides a summary of the ¹H NMR spectral data for 6-Fluoro-2-methylquinolin-4(1H)-one.

The singlet at 11.73 ppm is characteristic of the N-H proton in the quinolinone ring. The signals in the aromatic region (7.46-7.68 ppm) correspond to the protons on the benzene (B151609) ring, with their splitting patterns providing information about their relative positions. The singlet at 5.93 ppm is assigned to the proton at the C3 position, and the singlet at 2.35 ppm corresponds to the methyl group protons at the C2 position. acs.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for characterization. rsc.org This technique is highly sensitive to the local electronic environment of the fluorine atom. In the case of 6-fluoroquinoline (B108479) derivatives, the chemical shift of the fluorine atom at the C6 position is informative. For instance, the ¹⁹F NMR spectrum of the related compound 4-chloro-6-fluoro-2-methylquinoline (B103436) shows a signal at -112 ppm in CDCl₃. acs.org Another similar compound, 7-Bromo-4-chloro-6-fluoro-2-methylquinoline, displays its fluorine signal at -108 ppm. acs.org These values suggest the expected chemical shift region for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. While a specific HRMS record for this compound was not found in the surveyed literature, data for its derivatives are available and confirm the core structure. For example, the HRMS of 6-fluoro-4-methoxy-2-methylquinoline, a closely related derivative, shows a calculated m/z for [M+H]⁺ of 192.0819 and a found value of 192.0817, which is consistent with the molecular formula C₁₁H₁₁FNO. nih.gov This supports the expected molecular formula of C₁₀H₈FNO for this compound.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is valuable for analyzing reaction mixtures and identifying products and byproducts. In the context of quinoline (B57606) derivatives, LC-MS is used to monitor the progress of reactions and to identify potential degradation products. For instance, it has been noted as a suitable method for identifying degradation products of related quinoline compounds, which can include the corresponding quinolin-4-ol. The analysis of structurally similar tautomeric quinolinone derivatives by LC-MS has also been reported to confirm their structures in solution. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the characterization of this compound. Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical data regarding the compound's functional groups and electronic transitions. The compound can exist in tautomeric forms, primarily as this compound and its quinolone equivalent, 6-fluoro-2-methyl-1H-quinolin-4-one, which influences the spectroscopic output.

IR spectroscopy is instrumental in identifying the key functional groups and vibrations within the molecule. Studies on 6-fluoro-4-hydroxy-2-quinolone, a tautomer of the subject compound, have utilized Fourier-transform infrared (FT-IR) spectroscopy for structural confirmation. researchgate.netresearchgate.net This analysis typically focuses on detecting the characteristic vibrations of the hydroxyl (-OH) group and the quinoline ring system. Theoretical studies employing Density Functional Theory (DFT) have also been used to simulate the IR spectrum of 6-fluoro-4-hydroxy-2-methylquinoline, with the results compared against experimental data to validate the findings. rsc.org For comparison, the related compound 7-Bromo-4-chloro-6-fluoro-2-methylquinoline shows characteristic IR peaks at 1612, 1588, 1016, 845, and 707 cm⁻¹. acs.org

UV-Vis spectroscopy is employed to study the electronic absorption properties of the compound. An experimental investigation of 6-fluoro-4-hydroxy-2-methylquinoline (6-FHMQ) involved recording its UV-Vis spectrum using a spectrophotometer over a range of 100-900 nm. tandfonline.com This study integrated experimental findings with theoretical Time-Dependent Density Functional Theory (TD-DFT) methods to provide a comprehensive understanding of the molecule's electronic transitions. tandfonline.com The analysis of azo dyes derived from the tautomer 6-fluoro-4-hydroxyl-2-quinolone has also been conducted using UV-Vis spectroscopy to evaluate their solvatochromic properties in various solvents. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Key Findings/Data |

|---|---|---|

| IR Spectroscopy | This compound | Used to detect hydroxyl and quinoline ring vibrations. |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | Characteristic peaks at 1612, 1588, 1016, 845, 707 cm⁻¹. acs.org | |

| UV-Vis Spectroscopy | 6-Fluoro-4-hydroxy-2-methylquinoline | Spectrum recorded over 100-900 nm range; analyzed with TD-DFT. tandfonline.com |

| Azo dyes of 6-fluoro-4-hydroxyl-2-quinolone | Evaluated for solvatochromism in various solvents. researchgate.net |

**3.4. Advanced Characterization Methods

Beyond standard spectroscopy, advanced analytical techniques provide deeper insights into the precise three-dimensional structure and stability of this compound and its derivatives.

Advanced Characterization Methods

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the exact spatial arrangement of atoms within a crystalline solid. While a single-crystal X-ray structure for this compound itself is not prominently reported, the method is frequently suggested as a definitive way to resolve any structural ambiguities, such as the precise positioning of substituents.

The utility of this technique is demonstrated in the study of several of its derivatives. For instance, X-ray quality crystals have been successfully obtained for the related compound 4-Chloro-6-fluoro-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, allowing for its detailed structural analysis. acs.org Furthermore, the crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one has been elucidated, revealing that the 1,2,3,4-tetrahydropyridine ring of the quinoline moiety adopts a half-chair conformation. iucr.org The analysis of a related quinolone derivative by X-ray diffraction was also crucial in confirming its enolic tautomeric form. researchgate.net These examples underscore the importance of X-ray crystallography in establishing the definitive structure of complex quinoline derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the physical and chemical properties of a material as a function of increasing temperature. It provides valuable information about the thermal stability and decomposition profile of a compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to investigate the electronic properties of molecules, particularly their ability to emit light after absorbing it. Quinoline and its derivatives are well-known for their fluorescent properties, which makes them key components in the development of materials like Organic Light Emitting Diodes (OLEDs). tandfonline.com

Studies on 6-fluoro-4-hydroxy-2-methylquinoline have referenced previous work involving fluorescence quenching, solvatochromism, and Förster Resonance Energy Transfer (FRET), all of which are phenomena studied using fluorescence spectroscopy. tandfonline.com This indicates that the fluorescent properties of this specific compound have been a subject of research. Reviews of quinoline chemistry often highlight the luminescent and fluorescent characteristics of this class of compounds, further supporting the use of fluorescence spectroscopy in their characterization. rsc.org

Biological Activities and Mechanisms of Action

Antimicrobial Research Applications

Quinoline (B57606) derivatives are known to exhibit a broad spectrum of antimicrobial activities. researchgate.net Research into these compounds has revealed their potential to combat various pathogens, including bacteria, fungi, and mycobacteria.

Derivatives of quinoline have been a subject of interest in the development of new antibacterial agents. ekb.eg Studies have shown that certain quinoline analogues can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, some novel synthesized quinoline derivatives demonstrated excellent minimum inhibitory concentration (MIC) values, ranging from 3.12 to 50 µg/mL, against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.comnih.gov The mechanism of action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial enzymes for DNA replication and cell division in bacteria.

In addition to their antibacterial properties, quinoline derivatives have also been investigated for their antifungal potential. nih.gov Antifungal screening of novel quinoline derivatives against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum, has shown that these compounds can be potent antifungal agents. nih.govtandfonline.com Some of these derivatives function as fungal cell wall disruptors. nih.gov

The quinoline scaffold is a recognized pharmacophore in the development of antitubercular agents. researchgate.net Research has focused on synthesizing and evaluating various quinoline derivatives for their activity against Mycobacterium tuberculosis. This highlights the versatility of the quinoline core in addressing different types of microbial infections.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of quinoline derivatives. These studies help in understanding how different substituents on the quinoline ring influence the biological activity. For instance, the introduction of nitro functional groups has been explored for its impact on antimicrobial activity. sci-hub.se SAR analyses provide valuable insights for the rational design of more effective antimicrobial compounds based on the quinoline scaffold.

Antitumor and Anticancer Investigations

The quinoline nucleus is a key structural component in a number of anticancer agents. mdpi.com Researchers have synthesized and evaluated a multitude of quinoline derivatives for their efficacy against various cancer cell lines, demonstrating the broad potential of this class of compounds in oncology. tandfonline.com

Numerous studies have reported the cytotoxic effects of quinoline derivatives against a range of human cancer cell lines. For example, novel quinoline-based benzamide (B126) derivatives have shown cytotoxicity against lung cancer (A549), colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), colorectal cancer (HCT116), and ovarian cancer (A2780) cell lines. researchgate.net In some cases, the cytotoxic activity of these synthetic compounds has been found to be comparable to that of established anticancer drugs like doxorubicin. neuroquantology.com The mechanisms through which quinoline derivatives exert their anticancer effects are varied and can include the induction of apoptosis.

Below is a data table summarizing the efficacy of certain quinoline derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Quinoline-based benzamides | A549, HT-29, MCF-7, HCT116, A2780 | Cytotoxicity | researchgate.net |

| Substituted quinoline analogues | MCF-7 | Cytotoxicity comparable to doxorubicin | neuroquantology.com |

| 4-phenyl quinoline derivatives | MCF-7 | Induction of apoptosis | researchgate.net |

| Quinoline pyrroline (B1223166) derivatives | Various | Anti-proliferative activity | neuroquantology.com |

| Benzo- or tetrahydro benzo-[h]quinoline | A549, MCF-7, C26, A2780 | High cytotoxicity | neuroquantology.com |

| Oxadiazole analogues based on quinolin-4-yl scaffold | Bcl-2 expressing cancer cell lines | Sub-micromolar cytotoxicity | neuroquantology.com |

Exploration of Molecular Targets (e.g., PI3K/mTOR signaling pathway)

The quinoline scaffold is a well-established template for the development of inhibitors targeting the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival. frontiersin.orgarabjchem.org Research into quinoline derivatives has led to the discovery of potent PI3K/mTOR dual inhibitors. frontiersin.org The rationale for designing quinoline-based inhibitors often involves creating interactions with key residues within the active site of PI3Kα. frontiersin.org While the C-3 and C-4 positions of the quinoline template are oriented toward the entrance of the PI3Kα active site, modifications can exploit surrounding residues to enhance binding affinity. frontiersin.org For instance, introducing an acrylamide (B121943) functionality at the C-4 position has been explored to create hydrogen bond interactions with the Gln859 residue. frontiersin.org The development of amido-based 1-benzopyridine (quinoline) compounds has been reported as a strategy to yield potent anticancer agents by targeting this pathway. arabjchem.org

Antiviral Properties and Research

6-Fluoro-2-methylquinolin-4-ol has demonstrated antiviral properties in scientific research. Its mechanism of action is believed to involve the inhibition of viral enzymes and proteins, thereby interfering with viral replication. The broader class of quinoline derivatives has a well-documented history of antiviral activity. researchgate.netnih.govnih.gov For example, chloroquine (B1663885), a notable quinoline derivative, has been investigated for its antiviral effects, including against coronaviruses, where it is thought to interfere with viral entry and replication. researchgate.net The structural features of this compound, specifically the fluorinated quinoline ring, make it a candidate for the development of new antiviral therapies. ontosight.ai

Anti-inflammatory and Analgesic Effects

The quinoline ring is a core structure in compounds that have been found to possess both anti-inflammatory and analgesic activities. acs.orgresearchgate.netnih.gov Various quinoline derivatives have been synthesized and evaluated for these properties. researchgate.net Research has indicated that certain quinoline derivatives exhibit significant anti-inflammatory and analgesic effects, suggesting the therapeutic potential of this chemical class in managing inflammation and pain. researchgate.net Studies on hybrid molecules containing a quinoline moiety have shown promising anti-inflammatory activity. researchgate.net

Other Pharmacological Research Areas

The versatile quinoline scaffold has been explored for a wide range of other pharmacological activities.

The quinoline framework is famously associated with antimalarial drugs, with chloroquine being a prime example. researchgate.net This class of compounds has been a cornerstone in the treatment and prophylaxis of malaria for decades. researchgate.net The mechanism of action for many quinoline-based antimalarials involves accumulation in the parasite's food vacuole, leading to an increase in pH and interference with its essential processes. researchgate.net Research continues to explore new quinoline derivatives to combat drug-resistant strains of malaria. nih.gov A closely related compound, 6-Fluoro-8-methylquinolin-4-ol, is noted as a precursor in the synthesis of antimalarial agents. smolecule.com

Quinoline derivatives have demonstrated activity against a variety of parasites, including helminths and protozoa. researchgate.netacs.orgnih.gov The anthelmintic properties of the quinoline ring have been noted in several studies. acs.orgnih.gov Furthermore, compounds based on the quinoline structure have been investigated for their efficacy against protozoal infections like leishmaniasis. mdpi.com For instance, 2-substituted quinolines have been identified as potential drug candidates for treating leishmaniasis. mdpi.com

Research has also pointed towards the potential of quinoline derivatives in the area of cardiovascular health. researchgate.netnih.gov The quinoline ring has been identified as a structural component in compounds exhibiting cardiotonic activity, suggesting a possible role in modulating cardiac function. acs.orgnih.gov

Immunomodulatory Action

Current scientific literature available through the conducted searches does not provide specific details regarding the immunomodulatory action of this compound. While related quinoline derivatives, such as chloroquine and hydroxychloroquine, are known for their immunomodulatory effects, dedicated studies on this compound's direct influence on the immune system are not presently available in the provided results. researchgate.netmdpi.com

Agronomic Applications and Phytotoxicity

The quinoline scaffold, particularly fluorinated derivatives, has garnered attention in agricultural chemistry for its potential in developing new crop protection agents.

Role as Crop Protection Agents (Herbicides, Fungicides)

This compound, also known as 6-Fluoro-4-hydroxy-2-methylquinoline, is recognized as a valuable intermediate in the synthesis of agents for crop protection. chemimpex.com Its chemical structure serves as a building block for developing effective herbicides and fungicides designed to support sustainable agricultural practices. chemimpex.com The inclusion of a fluorine atom in the quinoline structure is a key feature, often enhancing the biological activity of the resulting agrochemical products. ontosight.ai

Research into quinoline derivatives has led to the development of various patented fungicides. For instance, a patent for quinoline fungicides discloses compounds like 6-fluoro-2-methyl-4-(2,6-dinitro-4-trifluoromethylphenoxy)quinoline, which are prepared as bactericides and fungicides. google.com While not the exact compound, this highlights the utility of the 6-fluoro-2-methylquinoline (B24327) core in creating active ingredients for crop protection. The development of novel fluorinated molecules, including quinoline derivatives, is an active area of research for new phytosanitary products. researchgate.net

Table 1: Applications of the 6-Fluoro-2-methylquinoline Scaffold in Crop Protection

| Application Area | Role of Compound | Example Derivative Mentioned in Research |

|---|---|---|

| Fungicides | Intermediate in synthesis | 6-fluoro-2-methyl-4-(2,6-dinitro-4-trifluoromethylphenoxy)quinoline google.com |

| Herbicides | Intermediate in synthesis | Not specified, but noted as a general application chemimpex.com |

Influence on Plant Growth and Rhizogenesis (e.g., Paulownia clones)

The influence of quinoline derivatives on plant development, specifically root formation (rhizogenesis), has been a subject of scientific investigation. A study on the rhizogenesis of Paulownia clones in vitro examined the effects of various derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, which are structurally related to this compound. medicine.dp.ua

The research found that these compounds exhibited a high stimulating effect on root formation in Paulownia explants. medicine.dp.ua However, the study also provided a crucial structure-activity relationship insight: the presence of a methyl group at the 2nd position of the quinoline ring was found to reduce the rhizogenesis-stimulating activity of the compounds. medicine.dp.ua This suggests that while the broader class of quinoline derivatives holds promise as plant growth regulators, the specific substitution pattern, such as the methyl group in this compound, can significantly modulate the biological effect. medicine.dp.ua

Table 2: Research Findings on Rhizogenesis of Paulownia Clones by Related Quinoline Derivatives

| Compound Characteristic | Observed Effect on Rhizogenesis | Reference |

|---|---|---|

| General 2-((quinolin-4-yl)thio)acetic acid derivatives | High stimulating effect | medicine.dp.ua |

| Presence of a methyl group at the 2-position | Reduced activity | medicine.dp.ua |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. rsc.org By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distributions, and energy levels with high accuracy at a reasonable computational cost. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgresearchgate.net It is widely employed to optimize the geometries of organic compounds and to calculate a variety of their properties, including vibrational frequencies, electronic transitions, and reactivity descriptors. rsc.org For quinoline (B57606) derivatives, DFT has been successfully used to predict regioselectivity in synthesis and to understand structural and electronic characteristics. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net For quinoline derivatives, FMO analysis helps characterize their electronic and optical properties. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity for electron donation. rsc.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the molecule's ability to accept electrons. rsc.org |

| ΔE (Energy Gap) | ELUMO - EHOMO | A measure of chemical reactivity and stability; a larger gap indicates higher stability. rsc.org |

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." rsc.org

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates a molecule's polarizability and reactivity. A higher softness value corresponds to higher reactivity. nih.gov

These indices are valuable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. rsc.orgnih.gov

Table 2: Global Reactivity Indices and Their Formulas

| Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when a molecule accepts an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer; harder molecules are more stable. rsc.org |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; softer molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of a molecule's electrophilic nature. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It is an effective tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. mdpi.comresearchgate.net

The MEP map uses a color scale to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. mdpi.com Green and yellow denote regions with neutral or near-zero potential. For quinoline derivatives, MEP maps reveal that nucleophilic regions are often localized near nitrogen and oxygen atoms due to their high electronegativity. mdpi.com This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net

DFT calculations are widely used to predict and simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.org By computing the magnetic shielding tensors for NMR and the vibrational frequencies for IR, theoretical spectra can be generated. rsc.orgnih.gov

Comparing these simulated spectra with experimental data serves as a powerful method for structural elucidation and validation of the computational model. rsc.orgnih.gov For complex organic molecules like quinoline derivatives, theoretical calculations using methods like Gauge-Invariant Atomic Orbital (GIAO) for NMR shifts can achieve good agreement with experimental findings. rsc.orgnih.gov This synergy between theoretical prediction and experimental measurement is invaluable for confirming molecular structures. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. bohrium.com It is a primary computational method for calculating electronic absorption spectra (UV-Vis), describing electronic transitions, and studying photo-induced processes like intramolecular proton transfer. bohrium.comnih.gov

By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of a molecule. rsc.org For quinoline-based systems, TD-DFT calculations have been used to predict the absorption bands and to understand how structural modifications affect their electronic and optical properties. nih.gov The choice of functional, such as B3LYP or long-range corrected functionals like CAM-B3LYP, can influence the accuracy of the predicted spectra. rsc.org These theoretical predictions are instrumental in designing molecules with specific photophysical characteristics. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the structural basis of a compound's biological activity.

The quinoline scaffold is a well-established pharmacophore that interacts with various biological targets. Molecular docking studies have been employed to elucidate the interactions of 6-fluoro-2-methylquinolin-4-ol derivatives with several key enzymes.

DNA Gyrase and Topoisomerase : As a member of the fluoroquinolone class, this compound is predicted to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Docking studies on related fluoroquinolones against the E. coli DNA gyrase B subunit have revealed key binding interactions. researchgate.net These simulations help to understand how the quinoline core interacts with the enzyme's active site, leading to the inhibition of its supercoiling activity and ultimately causing bacterial cell death. For instance, docking of novel fluoroquinolone derivatives into the topoisomerase II DNA gyrase (PDB ID: 2XCT) has been performed to understand their binding site interactions. nih.gov

ATP Synthase : ATP synthase is a critical enzyme for energy production in cells and a validated target for antimycobacterial agents. Derivatives of 8-fluoro-2-methylquinoline (B1339794) have been docked against the 3D crystal structure of ATP synthase (PDB ID: 4V1F). nih.govresearchgate.net These studies showed that the quinoline derivatives could fit into the same binding pocket as the known inhibitor bedaquiline, interacting with key amino acid residues and suggesting their potential as ATP synthase inhibitors. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) : DHFR is a crucial enzyme in the synthesis of nucleic acids and a target for anticancer and antimicrobial drugs. bac-lac.gc.ca While direct docking studies for this compound with DHFR are not extensively documented in the provided results, the general class of quinolines has been investigated as DHFR inhibitors, suggesting this as a potential target for future computational studies. nih.gov

Tyrosyl-tRNA Synthetase : This enzyme is essential for protein synthesis, and its inhibition can lead to potent antimicrobial effects. The potential interaction of quinoline derivatives with this target is an area of interest for computational modeling to explore new antibacterial mechanisms.

Binding affinity, often expressed as a negative score in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein; a lower score typically indicates a stronger binding. plos.org Computational programs are used to predict these affinities, guiding the selection of compounds for further experimental testing.

For example, in a study of fluoroquinoline derivatives docked against E. coli DNA gyrase B, binding affinities ranged from -6.1 to -7.2 kcal/mol. researchgate.net In another study, derivatives of 8-fluoro-2-methylquinoline docked against ATP synthase showed binding energies better than the reference drug, bedaquiline. nih.gov

Table 1: Predicted Binding Affinities of Selected Quinolone Derivatives against Biological Targets

| Compound Class | Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |

| Fluoroquinoline Derivatives | E. coli DNA Gyrase B | 4f86 | -6.1 to -7.2 | researchgate.net |

| 8-Fluoro-2-methylquinoline Derivatives | ATP Synthase | 4V1F | Better than reference drug | nih.gov |

| Fluoroquinolone Derivatives | Topoisomerase II DNA Gyrase | 2XCT | Not specified | nih.gov |

Chemoinformatic and Cheminformatic Approaches

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. These approaches are used to analyze large datasets of chemical compounds, predict their properties, and design new molecules with desired activities.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study was conducted on a series of 2,4-disubstituted 6-fluoroquinoline (B108479) derivatives to understand their antiplasmodial activity against P. falciparum. nih.gov By converting the 50% inhibitory concentrations (IC₅₀) into a logarithmic scale (pIC₅₀), a model was built to normalize the data distribution and correlate structural features with activity. nih.gov Such models are valuable for predicting the potency of newly designed compounds and for understanding which structural modifications are likely to improve efficacy.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach was used to screen for compounds pharmacophorically related to initial hits for HIV reactivation, leading to the identification of 8-methoxy-6-methylquinolin-4-ol, a close analog of the title compound. researchgate.net This demonstrates the power of virtual screening in identifying novel bioactive scaffolds from vast chemical spaces. researchgate.net Furthermore, the molecular hybridization of different pharmacophores onto the quinoline core is a common strategy in molecular design to create new compounds with enhanced activity. sci-hub.se

The success of a drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools like SwissADME and ADMETlab are widely used to predict these properties early in the drug discovery process. nih.govrsc.orgrsc.org

These predictions help to filter out compounds that are likely to fail later in development due to poor bioavailability or high toxicity. nih.govnih.gov Key parameters evaluated include compliance with Lipinski's rule of five, which predicts the potential for oral bioavailability. Studies on fluoroquinoline derivatives have shown that they generally obey Lipinski's rule without violation, indicating good potential for drug-likeness. researchgate.net The fluorine atom, in particular, is known to enhance metabolic stability and bioavailability.

Table 2: Predicted Pharmacological Properties for Fluoroquinoline Derivatives

| Property | Prediction Tool | Finding | Significance | Reference |

| Drug-likeness | SwissADME | Most synthesized compounds obeyed Lipinski's rule of five. | Indicates good potential for oral bioavailability. | researchgate.net |

| ADMET | ADMETlab 2.0 | Used to evaluate pharmacokinetics and toxicity. | Essential for filtering candidates and reducing late-stage failures. | nih.gov |

| General Properties | Not Specified | Fluorine enhances metabolic stability and bioavailability. | Improved pharmacokinetic profile. |

Study of Photophysical Properties (e.g., Fluorescent Probes, Nonlinear Optical Properties)

The photophysical characteristics of this compound, also referred to as 6-fluoro,4-hydroxy,2-methylquinoline (6-FHMQ), have been the subject of recent scientific investigation, revealing its potential as a fluorescent probe. researchgate.net Quinolines, as a class of compounds, are known for their fluorescent properties, and the specific substitutions on the 6-FHMQ molecule influence its electronic and optical behavior. researchgate.netunesp.br

Detailed Research Findings

Recent research has delved into the interaction between 6-FHMQ and titanium oxide nanoparticles (TiO2 NPs), providing valuable data on its intrinsic photophysical properties. researchgate.net These studies employed various spectroscopic techniques, including spectrofluorometry and spectrophotometry, to characterize the compound. researchgate.net

A significant finding is the determination of the fluorescence quantum yield (Φ) of 6-FHMQ, which was reported to be 0.61. researchgate.net The fluorescence lifetime decay (τ) for the molecule was measured at a rapid 0.18 nanoseconds using time-correlated single photon counting (TCSPC). researchgate.net

The study also explored the solvatochromic effect on 6-FHMQ, which is the change in its spectroscopic properties in response to the polarity of the solvent. This was investigated by calculating the ground and excited state dipole moments in various solvents, indicating the compound's potential as a solvent sensor and highlighting its charge transfer properties. researchgate.net The analysis of absorption spectra changes upon interaction with other species was conducted using the Benesi-Hildebrand equation. researchgate.net Furthermore, the study utilized Förster Resonance Energy Transfer (FRET) theory to determine the proximity between 6-FHMQ and TiO2 NPs, finding the distance to be less than 70 Å. researchgate.net

While direct experimental data on the nonlinear optical (NLO) properties of this compound are not extensively available, the quinoline scaffold itself is recognized as a valuable component in materials with NLO activity. researchgate.net Theoretical studies on other quinoline derivatives, such as those with carbazole (B46965) substitutions, have been performed using Density Functional Theory (DFT) to explore their NLO potential. rsc.org These computational investigations analyze parameters like first hyperpolarizability to predict NLO behavior, suggesting that the quinoline structure is a promising backbone for the development of NLO materials. researchgate.netrsc.org

Photophysical Data

The following table summarizes the experimentally determined photophysical properties for this compound (6-FHMQ).

| Property | Value | Method | Source |

| Fluorescence Quantum Yield (Φ) | 0.61 | Spectrofluorometry | researchgate.net |

| Fluorescence Lifetime (τ) | 0.18 ns | Time-Correlated Single Photon Counting (TCSPC) | researchgate.net |

Development of Novel Therapeutic and Agrochemical Agents

Lead Compound Identification and Optimization

The identification of 6-Fluoro-2-methylquinolin-4-ol as a lead compound stems from the established pharmacological importance of the quinoline (B57606) core and the strategic incorporation of specific functional groups to modulate its activity. The quinoline ring system is a key feature in a variety of biologically active compounds with applications as antibacterial, antimalarial, antiviral, and anticancer agents. researchgate.net

The process of lead optimization for this compound involves synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties. Key structural features of this compound contribute to its potential:

The Quinoline Core : Serves as the fundamental scaffold, known to interact with various biological targets.

The 6-Fluoro Substituent : The incorporation of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability. Fluorine's high electronegativity can enhance binding affinity to target enzymes and its presence can increase lipophilicity, which may improve cell membrane permeability. Studies on related quinolines have shown that introducing a fluorine atom at the C6 position can improve antiplasmodial activity compared to non-fluorinated or methoxylated analogues. nih.gov

The 2-Methyl Group : This group may enhance steric stability of the compound.

The 4-Hydroxyl Group : This group can be oxidized to a quinone derivative and is a key site for chemical modification. For example, it can be converted to a chloro group, as seen in the synthesis of 4-Chloro-6-fluoro-2-methylquinoline (B103436), which then serves as an intermediate for further functionalization. acs.org

Structure-Activity Relationship (SAR) studies on related quinoline compounds provide insights into optimization strategies. For instance, replacing the 6-fluoro substituent with a 6-chloro group in certain arylvinylquinolines led to a significant enhancement in antiplasmodial activity. nih.gov The tables below summarize the impact of structural modifications on biological activity based on research into related quinoline derivatives.

Table 1: Effect of C6-Substituent on Antiplasmodial Activity of 2-Arylvinylquinolines

| Base Compound (R² = H) | EC₅₀ (nM) | Modified Compound (C6-F, R² = H) | EC₅₀ (nM) | Fold Improvement |

|---|---|---|---|---|

| 6-Methoxy-2-styrylquinoline | ~42.0 | 6-Fluoro-2-styrylquinoline (16) | 21.0 ± 2.1 | ~2.0 |

Source: Adapted from literature on 6-chloro-2-arylvinylquinolines. nih.gov

Table 2: Comparative Metabolic Stability of Fluorinated vs. Trifluoromethylated Analogues

| Compound ID | Key Structural Feature | Half-life (t₁/₂) in Mouse Liver Microsomes (min) |

|---|---|---|

| 29 | 4-Fluoro on phenyl ring | 55.2 |

| 24 | 4-Trifluoromethyl on phenyl ring | 104.2 |

| 98 | 4-Fluoro on phenyl ring | 64.9 |

| 92 | 4-Trifluoromethyl on phenyl ring | 22.2 |

Source: Adapted from in vitro microsomal turnover assays. nih.gov

These findings demonstrate that while this compound is a promising lead, its activity can be fine-tuned through systematic chemical modifications, guiding the development of more potent therapeutic agents.

Strategies for Overcoming Drug Resistance

A significant challenge in modern medicine is the emergence of drug resistance in pathogens and cancer cells. Quinolone derivatives, including this compound, are being investigated for their potential to combat this issue. Research has demonstrated that this compound exhibits significant antibacterial activity against multi-drug resistant (MDR) bacterial strains.

The primary mechanism of its antimicrobial action involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, and their inhibition leads to breaks in the bacterial DNA, resulting in cell death. This mechanism is shared by other fluoroquinolone antibiotics and is effective against a range of pathogens.

In the context of cancer, resistance to chemotherapy is a major obstacle. Certain quinoline-based drugs, such as chloroquine (B1663885) and hydroxychloroquine, are used in combination with conventional chemotherapeutic agents to enhance their efficacy. researchgate.net They are thought to work by inhibiting autophagy, a cellular process that cancer cells can use to survive the stress induced by anticancer drugs. researchgate.net While not directly studied for this compound, this provides a conceptual framework for how quinoline scaffolds can be employed to overcome chemoresistance.

Furthermore, the development of hybrid molecules is a key strategy. By synthesizing quinoline hybrids, researchers aim to create compounds with multiple mechanisms of action, potentially reducing the likelihood of resistance developing. For example, quinoline-piperazine hybrids have shown good activity against Mycobacterium tuberculosis. rsc.org The derivatization of the this compound scaffold could yield novel compounds that are less susceptible to existing resistance mechanisms.

Preclinical Evaluation and In Vitro / In Vivo Studies

The preclinical evaluation of this compound and its derivatives involves a series of in vitro and in vivo studies to determine their biological activity and therapeutic potential.

In Vitro Studies

In vitro assays are conducted on cells or microorganisms in a controlled laboratory setting to quantify the compound's biological effects. For this compound and its analogues, these studies have confirmed antimicrobial and anticancer activities.

Antimicrobial Activity : Enzyme assays have confirmed the inhibition of DNA gyrase by this compound, substantiating its potential as a lead compound for new antibiotics. A study on a related derivative, 6-fluoro-4-methoxy-2-methylquinoline, demonstrated its efficacy against Clostridioides difficile, a significant and often antibiotic-resistant pathogen.

Anticancer Activity : The compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and other apoptotic pathways. Some studies suggest it may also generate reactive oxygen species (ROS), leading to oxidative stress and death in cancerous tissues.

The following table presents in vitro activity data for a derivative of the title compound.

Table 3: In Vitro Antibacterial Activity of a this compound Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 6-fluoro-4-methoxy-2-methylquinoline | C. difficile | 1.0 |

| Vancomycin (Reference Drug) | C. difficile | 0.5 |

Source: Adapted from research on antibacterial applications.

In Vivo Studies

While specific in vivo study data for this compound is not widely published in the search results, studies on closely related fluorinated quinoline analogues provide a strong rationale for its potential. For instance, F-18 labeled quinoline-based inhibitors of phosphodiesterase 10A (PDE10A) have been evaluated in rodent and nonhuman primate models using Positron Emission Tomography (PET). nih.gov These studies demonstrated favorable metabolic stability and target engagement in the brain, showcasing the suitability of the fluorinated quinoline scaffold for in vivo applications. nih.gov Such studies are crucial for understanding a drug candidate's pharmacokinetics and efficacy in a living organism before human trials.

Formulation and Delivery Considerations (Conceptual)

The successful development of a therapeutic agent depends not only on its intrinsic biological activity but also on its formulation, which influences its delivery to the target site in the body. For this compound, several physicochemical properties are key to these considerations.

Solubility : Aqueous solubility is a critical factor for drug formulation. Modifications to the this compound structure can improve this property. For example, the introduction of a methoxy (B1213986) (OCH₃) group is known to enhance aqueous solubility, which is favorable for creating injectable or oral formulations.

Lipophilicity and Permeability : The fluorine atom on the quinoline ring enhances the compound's lipophilicity. This property can improve its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, which is essential for reaching intracellular targets or treating central nervous system disorders.

Metabolic Stability : The C-F bond is very strong, making the 6-fluoro substituent generally resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing.

Delivery Systems : For compounds with challenging properties like poor solubility, advanced formulation strategies could be explored. These might include encapsulation in nanoparticles, liposomes, or the development of prodrugs that are converted to the active form in vivo. These approaches aim to improve solubility, protect the drug from premature degradation, and target its delivery to specific tissues, thereby enhancing efficacy.

Conceptual formulation strategies would focus on balancing the compound's lipophilicity and hydrophilicity to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Future Directions and Research Perspectives

Exploration of Undiscovered Biological Activities

While preliminary research has hinted at the antimicrobial and anticancer potential of 6-Fluoro-2-methylquinolin-4-ol, a vast landscape of its biological activities remains to be charted. The quinoline (B57606) scaffold itself is a well-established pharmacophore, known to exhibit a broad spectrum of pharmacological effects, including antimalarial, antiviral, and anti-inflammatory properties. ontosight.ainih.govresearchgate.net The introduction of a fluorine atom can significantly enhance metabolic stability and bioavailability, making this compound and its derivatives particularly compelling candidates for drug discovery. ontosight.aicymitquimica.com

Future research should systematically screen this compound and its analogs against a diverse panel of biological targets. This could uncover novel activities in areas such as neuroprotection, with quinoline derivatives already being investigated for their potential in treating neurodegenerative diseases. mdpi.com Furthermore, exploring its effects on various enzymatic pathways could reveal new mechanisms of action and therapeutic opportunities. For instance, some quinoline derivatives have shown inhibitory activity against enzymes like HIV reverse transcriptase and DNA gyrase, suggesting potential antiviral and antibacterial applications. nih.gov

Interactive Table: Known and Potential Biological Activities of Quinoline Derivatives.

| Biological Activity | Known Examples in Quinoline Class | Potential for this compound |

|---|---|---|

| Antimicrobial | Chloroquine (B1663885), Ciprofloxacin ontosight.ainih.gov | High, due to the fluoroquinolone-like core. |

| Anticancer | Camptothecin, Bosutinib nih.govnih.gov | Moderate to High, preliminary studies are promising. |

| Antiviral | Saquinavir, Indinavir nih.gov | Moderate, requires further investigation. |

| Anti-inflammatory | Quinoline-based NSAIDs | Possible, needs to be explored. |

| Neuroprotective | Kynurenic acid derivatives bohrium.com | Possible, a promising area for future research. mdpi.com |

Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic routes is paramount for the widespread availability of this compound for research and potential commercialization. Traditional methods for quinoline synthesis often involve harsh reaction conditions and the use of hazardous materials. acs.org

Future research in this area should focus on "green chemistry" principles. This includes the exploration of novel catalytic systems, such as iridium-catalyzed C-H borylation, which offers a more efficient and regioselective approach to functionalizing the quinoline core. nih.govacs.org Microwave-assisted synthesis is another promising avenue, as it can drastically reduce reaction times and improve yields. researchgate.netmdpi.com The use of greener solvents and the development of one-pot or multi-component reactions will further contribute to more sustainable production processes. acs.org Investigating enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign alternatives to traditional chemical synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. mdpi.combenthamdirect.com For this compound, these computational tools can be leveraged to accelerate the design and optimization of new derivatives with enhanced biological activities and desired physicochemical properties.

By analyzing existing structure-activity relationship (SAR) data from quinoline derivatives, AI algorithms can predict the biological activity of novel, yet-to-be-synthesized compounds. mdpi.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide insights into the steric and electrostatic contributions of different substituents, guiding the rational design of more potent molecules. mdpi.com Furthermore, AI can be employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising drug candidates with favorable pharmacokinetic profiles early in the discovery pipeline. benthamdirect.com This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error methods. nih.gov

Development of Targeted Therapies and Precision Agriculture Applications

The unique properties of this compound make it a versatile scaffold for the development of targeted therapies and advanced agricultural solutions.

In medicine, the quinoline core can be functionalized with specific targeting moieties to deliver therapeutic agents directly to cancer cells or other pathological sites. rsc.org This approach, known as targeted therapy, can enhance efficacy while minimizing off-target side effects. The development of quinoline-based inhibitors of specific kinases or other enzymes implicated in disease is a particularly active area of research. benthamdirect.comrsc.org

In the realm of precision agriculture, this compound and its derivatives hold potential as novel pesticides and fungicides. chemimpex.commdpi.com The quinoline scaffold is found in some existing agrochemicals, and the introduction of fluorine can enhance their potency and stability. mdpi.com By designing compounds with high specificity for certain plant pathogens, it may be possible to develop more effective and environmentally friendly crop protection agents. chemimpex.comgoogle.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Fluoro-2-methylquinolin-4-ol, and what key reaction conditions are required?

- Methodology : The compound can be synthesized via electrophilic fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide under controlled temperatures (80–100°C) in polar aprotic solvents (e.g., DMF or acetonitrile). Alternatively, nucleophilic substitution of precursor halides (e.g., 6-chloro-2-methylquinolin-4-ol) with KF in the presence of phase-transfer catalysts is viable. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

Q. How is the structural characterization of this compound performed to confirm regiochemistry and functional groups?

- Methodology : Use a combination of -NMR (to identify methyl and aromatic protons), -NMR (to confirm fluorine position), and IR spectroscopy (to detect hydroxyl and quinoline ring vibrations). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in substituent positioning .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodology : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Antifungal activity can be tested against C. albicans using similar protocols .

Advanced Research Questions

Q. How can reaction yields for fluorination steps be optimized while minimizing byproduct formation?

- Methodology : Optimize fluorinating agent stoichiometry (1.2–1.5 equivalents) and employ microwave-assisted synthesis to reduce reaction time (20–30 minutes vs. 6–8 hours). Monitor reaction progress via TLC or HPLC. Use computational modeling (DFT) to predict regioselectivity and avoid competing pathways like ring oxidation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., pH, inoculum size) and validate compound purity via HPLC. Perform dose-response curves in triplicate. Cross-reference with structurally analogous compounds (e.g., 6-chloro-2-methylquinolin-4-ol) to identify substituent-specific trends. Meta-analyses of existing datasets can highlight confounding variables .

Q. How does the fluorine substituent at position 6 influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology : Compare logP values (via shake-flask method) to assess lipophilicity changes. Conduct metabolic stability assays using liver microsomes to evaluate CYP450-mediated degradation. Fluorine’s electronegativity enhances membrane permeability but may reduce solubility; counterbalance via co-solvents (e.g., PEG-400) in formulation studies .

Q. What computational approaches predict the binding affinity of this compound to bacterial topoisomerase II?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of topoisomerase II (PDB: 3TTZ). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate in silico results with experimental MICs to refine predictive models .

Key Considerations for Experimental Design

- Fluorine Reactivity : Fluorine’s strong electronegativity necessitates inert reaction conditions (argon atmosphere) to prevent decomposition.

- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial activity from general toxicity.

- Green Chemistry : Explore solvent-free synthesis or ionic liquids to improve sustainability without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro